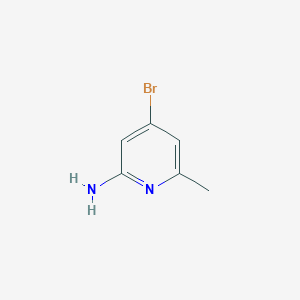

4-Bromo-6-methylpyridin-2-amine

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in both industrial and academic research. numberanalytics.comnumberanalytics.com The nitrogen atom in the pyridine ring imparts a dipole moment and basicity, influencing its reactivity compared to its carbocyclic analog, benzene. numberanalytics.comfiveable.me This allows pyridines to act as ligands, nucleophiles, and bases in various chemical transformations. algoreducation.comfiveable.me

In medicinal chemistry, the pyridine scaffold is a key component in numerous pharmaceuticals, including antihistamines, anti-inflammatory agents, and anticancer drugs. numberanalytics.comscribd.com Its ability to form hydrogen bonds and interact with biological targets makes it a privileged structure in drug design. Pyridine derivatives are also integral to the agrochemical industry, serving as active ingredients in insecticides, herbicides, and fungicides. numberanalytics.com

Role of Halogenated Aminopyridines as Versatile Building Blocks

The introduction of halogen atoms and an amino group onto the pyridine ring creates halogenated aminopyridines, a class of highly functionalized and versatile building blocks. The presence of a halogen, such as bromine, provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. These reactions are fundamental in creating new carbon-carbon and carbon-heteroatom bonds, which is a central theme in modern organic synthesis.

The amino group, on the other hand, can act as a nucleophile or a directing group, and its basicity can be modulated by the electronic effects of the other substituents on the ring. This dual functionality of halogenated aminopyridines makes them particularly valuable in the synthesis of targeted molecules with specific biological activities. The strategic placement of the halogen and amino groups allows for regioselective modifications, providing precise control over the final molecular structure.

Overview of Research Trajectories for 4-Bromo-6-methylpyridin-2-amine

This compound (CAS Number 524718-27-2) is a specific example of a halogenated aminopyridine that has garnered interest in chemical research. nih.gov Its structure, featuring a bromine atom at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position, offers multiple sites for chemical modification.

Research involving this compound and its isomers, such as 2-bromo-6-methylpyridin-4-amine, often focuses on its utility as an intermediate in the synthesis of more complex molecules. chemimpex.comchemimpex.com The bromine atom can be readily displaced or used in cross-coupling reactions, while the amino group can be acylated, alkylated, or participate in condensation reactions. The methyl group also influences the electronic properties and steric environment of the molecule.

Studies involving similar structures, like 2-bromo-6-alkylaminopyridines, highlight the synthesis of these compounds through methods such as high-pressure and high-temperature reactions. georgiasouthern.edu These approaches are often necessary to achieve the desired substitution patterns on the pyridine ring. The resulting aminopyridine derivatives can then be used to create ligands for metal complexes or as key fragments in the assembly of biologically active compounds. georgiasouthern.edu

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C6H7BrN2 |

| Molecular Weight | 187.04 g/mol |

| IUPAC Name | This compound |

| CAS Number | 524718-27-2 |

| Physical Form | Solid |

| InChI Key | BYYGANJGMXVLND-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govcymitquimica.com

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYGANJGMXVLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626845 | |

| Record name | 4-Bromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524718-27-2 | |

| Record name | 4-Bromo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Methylpyridin 2 Amine

Direct Synthetic Routes to 4-Bromo-6-methylpyridin-2-amine

Direct synthetic routes involve the introduction of the bromo or amino group onto a pyridine (B92270) scaffold that already contains the other necessary substituents. These methods are often valued for their atom economy and straightforward approach.

A logical and direct approach to this compound is the electrophilic bromination of the readily available starting material, 6-methylpyridin-2-amine. In this reaction, the existing amino group acts as a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). The challenge lies in achieving regioselectivity, specifically targeting the C4 position for bromination, which is para to the directing amino group.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. wikipedia.orgmasterorganicchemistry.com It serves as a convenient and solid source of electrophilic bromine, offering advantages over handling gaseous or liquid Br₂. masterorganicchemistry.com For the bromination of activated rings like 2-aminopyridines, NBS provides a low, steady concentration of the brominating species, which helps to control the reaction and prevent the formation of polybrominated byproducts. masterorganicchemistry.com The reaction is typically performed in a suitable solvent, and its electrophilicity can be enhanced with the addition of a catalytic amount of acid. youtube.com This approach is favored as it can be conducted under mild conditions, reducing the likelihood of side reactions, such as benzylic bromination at the methyl group. wikipedia.org

The success of the regioselective bromination of 6-methylpyridin-2-amine is highly dependent on carefully controlled reaction parameters. The choice of solvent, temperature, and reaction time are critical factors that influence both the yield and the isomeric purity of the this compound product.

Solvent: Polar aprotic solvents such as acetonitrile (B52724), dichloromethane, or tetrahydrofuran (B95107) (THF) are commonly employed. The solvent can influence the solubility of the reagents and stabilize charged intermediates formed during the electrophilic substitution mechanism. mdpi.com

Temperature: The reaction temperature is often kept low (e.g., 0 °C to room temperature) to enhance selectivity. Lower temperatures disfavor the formation of thermodynamically less stable isomers and reduce the rate of potential side reactions.

Reagents and Catalysts: While NBS is the primary brominating agent, other systems have been developed for the regioselective bromination of 2-aminopyridines. For instance, an environmentally friendly protocol utilizes 1-butylpyridinium (B1220074) bromide as the bromine source with hydrogen peroxide as a green oxidant to achieve bromination at the C5-position (para to the amino group). researchgate.net The addition of a catalytic amount of acid can activate the NBS, making the bromine more electrophilic and facilitating the substitution. youtube.com

The following table summarizes typical parameters for the electrophilic bromination of activated aromatic rings, which are applicable to the synthesis of this compound.

| Brominating Agent | Solvent | Catalyst/Additive | Typical Temperature | Key Outcome |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile (MeCN) | Acid catalyst (e.g., HCl, H₂SO₄) | 0 °C to RT | Selective bromination of activated rings. youtube.commdpi.com |

| N-Bromosuccinimide (NBS) | Dichloromethane (CH₂Cl₂) | None | 0 °C | High regioselectivity in many cases. mdpi.com |

| 1-Butylpyridinium Bromide | Water (H₂O) | Hydrogen Peroxide (H₂O₂) | Not specified | Green, regioselective bromination of 2-aminopyridines. researchgate.net |

An alternative direct route involves nucleophilic aromatic substitution (SNAr) on a pyridine ring that is already brominated at the C4-position and possesses a suitable leaving group at the C2-position. A plausible precursor for such a strategy would be 2,4-dibromo-6-methylpyridine (B1314160). In this scenario, an aminating agent, such as ammonia (B1221849) or a protected amine, would preferentially displace the leaving group at the C2-position. The reactivity of halogens in SNAr reactions on pyridine rings is generally higher at the 2- and 4-positions. The specific outcome would depend on the reaction conditions, such as temperature, pressure, and the nature of the aminating agent. For example, related syntheses have shown that reacting 2,6-dibromopyridine (B144722) with primary amines like methylamine (B109427) under high temperature and pressure can successfully yield 2-amino-6-bromopyridine (B113427) derivatives. georgiasouthern.edu This demonstrates the viability of selectively aminating a dihalogenated pyridine.

Regioselective Bromination of Methylpyridin-2-amines

Cross-Coupling Strategies for this compound Synthesis

Modern synthetic organic chemistry offers powerful tools for bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront for their efficiency and broad substrate scope.

The Buchwald-Hartwig amination is a robust and widely adopted method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide. wikipedia.orgrug.nl This reaction has revolutionized the synthesis of aryl amines due to its functional group tolerance and applicability to a wide range of substrates. wikipedia.org

In the context of synthesizing this compound, this strategy would also typically start with 2,4-dibromo-6-methylpyridine. The key to this approach is the selective amination at the C2-position. This can be achieved by carefully selecting the palladium catalyst, ligand, and reaction conditions. The Buchwald-Hartwig reaction generally involves a palladium(0) catalyst, a sterically hindered and electron-rich phosphine (B1218219) ligand, and a base. youtube.com

The choice of ligand is paramount in controlling the reactivity and selectivity of the cross-coupling reaction. Ligands such as Xantphos, XPhos, and SPhos have been developed to enhance catalyst stability and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. youtube.comnih.gov By using an ammonia equivalent (such as benzophenone (B1666685) imine, followed by hydrolysis) and a well-chosen catalyst system, it is possible to selectively form the C-N bond at the more reactive C2-position of the 2,4-dibromo-6-methylpyridine precursor, leaving the C4-bromo substituent intact. wikipedia.org

The following table outlines representative catalyst systems used in Buchwald-Hartwig amination reactions for heterocyclic substrates.

| Palladium Source | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 6-bromo/chloropurine nucleosides. nih.gov |

| Pd₂(dba)₃ | XPhos / SPhos | NaOtBu / K₃PO₄ | Toluene / Dioxane | Aryl halides and various amines. wikipedia.orgyoutube.com |

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | Aryl bromides and primary amines. wikipedia.org |

Suzuki Cross-Coupling Reactions for Pyridine Ring Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. libretexts.org This reaction is of significant importance in the functionalization of heterocyclic compounds like this compound, which are prevalent in biologically active molecules. organic-chemistry.org The versatility of the Suzuki-Miyaura reaction stems from its tolerance to a wide array of functional groups and generally good yields. nih.gov

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron compound, and concluding with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst. libretexts.org

In the context of aminopyridines, traditional Suzuki-Miyaura coupling reactions have sometimes faced challenges due to the basicity of the amino group, which can inhibit the catalyst. organic-chemistry.org However, the development of highly active and stable palladium-phosphine catalysts has overcome this limitation. These advanced catalyst systems, often employing dialkylbiphenylphosphino ligands, exhibit remarkable reactivity and a broad substrate scope, enabling the efficient coupling of even challenging aminoheteroaryl halides. organic-chemistry.org

For instance, studies have shown successful palladium-catalyzed Suzuki cross-coupling reactions of bromo-methyl-pyridinamine derivatives with various arylboronic acids. nih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄, in a solvent mixture of 1,4-dioxane (B91453) and water. nih.gov The reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-methoxyphenylboronic acid under Suzuki-Miyaura conditions yielded a mixture of mono- and disubstituted derivatives, demonstrating the reaction's utility in creating complex pyridine structures. beilstein-journals.org

Furthermore, the development of ligand-free, solvent-stabilized palladium nanoparticles offers a sustainable and efficient alternative to conventional phosphine-based catalysts. nih.gov These nanoparticle catalysts can facilitate Suzuki-Miyaura cross-couplings at near-ambient temperatures and are compatible with aqueous and aerobic conditions, which is highly desirable for the functionalization of sensitive biological molecules. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions with Bromopyridine Derivatives

| Reactants | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine and various arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 1,4-dioxane/water, 85-95°C | Novel pyridine derivatives | Moderate to good | nih.gov |

| 3-amino-2-chloropyridine and 2-methoxyphenylboronic acid | Pd/dialkylbiphenylphosphino ligand | Not specified | Coupled product | 99% | organic-chemistry.org |

| 5-amino-2-chloropyridine and 2,6-dimethylphenylboronic acid | Pd/dialkylbiphenylphosphino ligand | Not specified | Coupled product | 82% | organic-chemistry.org |

| 3,4,5-tribromo-2,6-dimethylpyridine and ortho-methoxyphenylboronic acid | Not specified | Not specified | Mono- and disubstituted 2,6-lutidine derivatives | Not specified | beilstein-journals.org |

Nickel-Catalyzed Carbon-Carbon Bond Formation Precursors

Nickel has emerged as a cost-effective and efficient alternative to palladium in catalyzing C-C cross-coupling reactions. mdpi.com Polypyridine ligands, particularly the tridentate 2,2':6',2''-terpyridine (tpy), have been instrumental in the development of nickel-based catalyst systems. mdpi.com

Nickel-catalyzed reactions often proceed through a mechanism involving a low-valent nickel complex that undergoes transmetalation with an organometallic reagent, such as an organozinc compound, to form an organonickel species. This is followed by a reaction with an alkyl halide, often involving a single electron transfer (SET) process, to generate the cross-coupled product. mdpi.com

An example of this is the nickel-catalyzed acylzincation of allenes with organozincs and carbon monoxide. nih.gov This three-component tandem reaction allows for the construction of complex molecules under mild conditions. nih.gov The plausible mechanism involves the transmetalation of the nickel catalyst with an alkylzinc reagent, followed by the insertion of CO to form an acyl nickel intermediate. nih.gov

Furthermore, dual catalytic systems combining nickel and a photoredox catalyst have been developed for aminocarbonylation of (hetero)aryl bromides. nih.gov In this process, the excited photoredox catalyst oxidizes an oxamic acid derivative, leading to a carbamoyl (B1232498) radical. A reduced nickel complex then undergoes oxidative addition with the aryl bromide and is subsequently intercepted by the carbamoyl radical to form the desired amide. nih.gov

Advanced Synthetic Approaches and Process Optimization

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often cleaner reactions. nih.govmdpi.com This technology has been successfully applied to the synthesis of a variety of heterocyclic compounds. mdpi.com

For instance, the synthesis of 2-(N,N-dimethyl)amine- and 2-aminopyridine (B139424) derivatives has been achieved through the microwave-assisted reaction of 2-chloropyridines with amide solvents like dimethylformamide or formamide, without the need for a transition-metal catalyst. researchgate.net In another example, the condensation of 1,2,3-triazoles with a primary aromatic amine and thioglycolic acid under microwave irradiation led to a substantial decrease in reaction time (from 2–4 hours to 5–10 minutes) and an increase in yield by 10–20% compared to conventional heating. nih.gov

Microwave irradiation has also been employed in the synthesis of 6-methoxy-5,6-dihydro-5-azapurines. A key step, the formation of aminotriazole-based N,N'-disubstituted formamidines, was significantly improved by using microwave heating at 140°C, achieving a 71% yield. acs.org Similarly, the synthesis of various acetamide (B32628) derivatives of aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) was successfully achieved with good yields under microwave irradiation. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Synthesis of bis-pyrimidine derivatives | 6-15 hours | 10-15 minutes (10-15% higher yield) | nih.gov |

| Synthesis of aminotriazole-based N,N'-disubstituted formamidines | 30 min at 70°C (4% yield) | 140°C (71% yield) | acs.org |

| Synthesis of aminopyridine acetamides | 2-3 hours at 70°C (moderate yields) | 65-70°C (good yields) | mdpi.com |

High-Pressure and High-Temperature Reaction Conditions

High-pressure and high-temperature conditions are employed to drive challenging reactions to completion, particularly in the synthesis of sterically hindered or electronically deactivated compounds. A notable example is the synthesis of 2-Bromo-6-methylaminopyridine and 2,6-Dimethylaminopyridine from 2,6-Dibromopyridine and methylamine. georgiasouthern.edugeorgiasouthern.edu These reactions were successfully carried out in a pressure tube under high heat and pressure, resulting in yields of 54.1% and 37.7%, respectively. georgiasouthern.edugeorgiasouthern.edu This method demonstrates the utility of elevated pressure and temperature for achieving amination of the pyridine ring. georgiasouthern.edugeorgiasouthern.edu

Chemodivergent Synthesis Strategies Involving 2-Aminopyridines

Chemodivergent synthesis allows for the generation of structurally diverse products from a common set of starting materials by simply tuning the reaction conditions. A prime example involves the reaction of α-bromoketones with 2-aminopyridines. rsc.orgrsc.orgcityu.edu.hkresearchgate.netnih.gov

Under one set of conditions, using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene, N-(pyridin-2-yl)amides are formed through a C-C bond cleavage. rsc.orgrsc.orgcityu.edu.hkresearchgate.netnih.gov This metal-free process offers a mild route to these amides. rsc.orgrsc.orgcityu.edu.hkresearchgate.netnih.gov

Alternatively, by changing the solvent to ethyl acetate (B1210297) and using only TBHP, the reaction proceeds via a one-pot tandem cyclization/bromination to yield 3-bromoimidazo[1,2-a]pyridines. rsc.orgrsc.orgcityu.edu.hkresearchgate.netnih.gov This base-free method provides access to a different, valuable heterocyclic scaffold. rsc.orgrsc.orgcityu.edu.hkresearchgate.netnih.gov This divergent approach highlights how reaction parameters can be manipulated to selectively produce different classes of compounds from the same precursors. rsc.orgrsc.orgcityu.edu.hkresearchgate.net

Catalyst-Free Synthetic Protocols

While many synthetic transformations rely on metal catalysts, the development of catalyst-free methods is a significant goal in green chemistry. rsc.orgrsc.orgcityu.edu.hkresearchgate.net For the synthesis of 2-aminopyridines, several catalyst-free approaches have been reported.

One such method involves the alkylation of 2-mercaptopyridine (B119420) with 1,2-dibromoethane (B42909) to form a cyclic dihydrothiazolopyridinium salt. This salt then reacts with primary or secondary amines, either neat or in a solvent like DMSO, under mild conditions to afford the corresponding 2-aminopyridines. nih.govnih.gov

Another catalyst-free approach is the reaction of 2-fluoropyridine (B1216828) with various amines. researchgate.net For instance, amines bearing an adamantyl moiety can react with an excess of 2-fluoropyridine to produce N-(pyridin-2-yl) derivatives in moderate to good yields. researchgate.net These methods provide viable alternatives to transition metal-catalyzed aminations, which can sometimes require harsh conditions or lead to product mixtures. researchgate.netnih.govnih.gov

Chemical Reactivity and Transformation Pathways of 4 Bromo 6 Methylpyridin 2 Amine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in 4-Bromo-6-methylpyridin-2-amine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of the strongly electron-donating amino group at the C-2 position and the electron-donating methyl group at the C-6 position significantly modulates this reactivity, making the ring more susceptible to certain transformations.

In general, electrophilic aromatic substitution (EAS) on pyridine is difficult and requires harsh conditions because the nitrogen atom deactivates the ring towards electrophilic attack. masterorganicchemistry.com The nitrogen can also be protonated or coordinate to a Lewis acid catalyst, further increasing this deactivation. lumenlearning.combyjus.com

However, the electronic landscape of this compound is significantly altered by its substituents. The C-2 amino group is a powerful activating group and, along with the C-6 methyl group, directs electrophiles to the ortho and para positions. In this molecule, the C-3 and C-5 positions are ortho and para to the C-2 amino group. The C-4 position is already substituted with bromine. Therefore, electrophilic attack would be most likely directed to the C-3 and C-5 positions.

Common EAS reactions include:

Nitration: The introduction of a nitro group (–NO2) typically uses a mixture of nitric acid and sulfuric acid. masterorganicchemistry.combyjus.com

Halogenation: The introduction of another halogen atom (e.g., Cl, Br) is achieved using the halogen in the presence of a Lewis acid catalyst. byjus.com

Sulfonation: The introduction of a sulfonic acid group (–SO3H) uses fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Reactions: Acylation and alkylation are generally not successful on pyridine rings because the nitrogen atom coordinates strongly with the Lewis acid catalyst required for the reaction. masterorganicchemistry.com

For this compound, the strong activation by the amino group might enable some EAS reactions under milder conditions than those required for unsubstituted pyridine. The regioselectivity would be governed by the directing effects of the amino and methyl groups, favoring substitution at the C-3 and C-5 positions.

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (NAS), particularly at the C-2, C-4, and C-6 positions, which are electron-deficient. stackexchange.comresearchgate.net This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer complex intermediate formed during the attack. stackexchange.comresearchgate.net

In this compound, the ring is substituted at the activated C-2, C-4, and C-6 positions. While the bromo group at C-4 is a potential leaving group (see section 3.2.2), other positions could also be subject to nucleophilic attack if a suitable leaving group were present. The reaction involves the attack of a nucleophile on the aromatic ring, forming a tetrahedral intermediate, followed by the departure of a leaving group to restore aromaticity. youtube.com The presence of electron-withdrawing groups ortho or para to the leaving group further stabilizes the intermediate and facilitates the reaction. libretexts.org Amines are often used as nucleophiles in these reactions. youtube.com

Transformations Involving the Bromo Functional Group

The carbon-bromine bond at the C-4 position is a key site of reactivity, enabling a wide array of synthetic modifications through coupling and substitution reactions.

The bromo group on this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds. mdpi.comyoutube.com These reactions typically involve an oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. youtube.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org It is widely used to synthesize biaryl compounds. libretexts.org The reaction is valued for the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The choice of base, solvent, and palladium catalyst can be optimized for specific substrates. wikipedia.orgmdpi.com For example, a Suzuki coupling of a similar bromo-substituted aniline (B41778) derivative was successfully performed using Pd(PPh3)4 as the catalyst and K3PO4 as the base. mdpi.com

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane (B91453) | 70-80 | 60 | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 (1.5) | Na2CO3 | Toluene/Ethanol/H2O | 80 | 82 | nih.gov |

| Various Arylboronic Acids | Pd(OAc)2/PCy3 | K3PO4 | Toluene | Room Temp | High | organic-chemistry.org |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org The reaction typically exhibits high trans selectivity. organic-chemistry.org Various palladium catalysts, including phosphine-free systems, have been developed to promote this transformation under different conditions. researchgate.net

Table 2: Example Conditions for Heck Coupling of Aryl Bromides

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Reference |

| n-Butyl acrylate | Pd/Phosphine-Imidazolium Salt | N/A | N/A | N/A | organic-chemistry.org |

| Styrene | Cell-OPPh2-Pd(0) | N/A | N/A | N/A | mdpi.com |

| Methyl acrylate | Pd(II) iminophosphine complexes | K2CO3 | NMP | 140 | researchgate.net |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method is a primary choice for constructing aryl-alkyne bonds. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed to avoid potential issues with copper toxicity in certain applications. nih.gov

Table 3: Example Conditions for Sonogashira Coupling of Aryl Bromides

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

| Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | Toluene | Room Temp | Good | nih.gov |

| Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | Et3N | Toluene | Room Temp | Good | nih.gov |

| Phenylacetylene | Pd(dipyrimidyl) complex | None (Cu-free) | n-Butylamine | THF | 65°C | Good | wikipedia.org |

The bromine atom at the C-4 position can be directly replaced by a nucleophile. This is a specific instance of the nucleophilic aromatic substitution (NAS) mechanism discussed in section 3.1.2. The C-4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. researchgate.net The stability of the intermediate is key to the reaction's success. stackexchange.com A variety of nucleophiles can be used to displace the bromide, leading to the formation of new C-N, C-O, or C-S bonds. For instance, reacting 2,4,6-trinitrochlorobenzene with sodium hydroxide (B78521) results in the displacement of the chloride by a hydroxyl group. libretexts.org In a similar fashion, various amines or alkoxides could potentially displace the bromide from this compound. Studies on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines have shown that such nucleophilic substitutions are feasible. clockss.orgresearchgate.net

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation can be useful for removing the bromo group after it has served its purpose as a directing group or a handle for other reactions. Various methods exist for the reductive dehalogenation of aryl halides. Common strategies include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or using metal hydrides. Other methods can involve radical-based reductions or the use of strong acids with a reducing agent. The specific conditions would need to be chosen carefully to ensure compatibility with the amino and methyl groups on the pyridine ring.

Reactions at the Amino Group

The amino group at the C2 position of the pyridine ring is a key site for a variety of chemical modifications, including alkylation, acylation, and sulfonylation. These reactions are fundamental for creating diverse molecular structures and for introducing functionalities that can modulate the compound's properties or enable further analysis.

N-Alkylation Reactions

While specific examples of N-alkylation for this compound are not extensively detailed in the reviewed literature, the reactivity of the 2-aminopyridine (B139424) scaffold suggests that it readily undergoes such transformations. The "borrowing hydrogen" methodology represents a green and efficient approach for N-alkylation, where an alcohol is temporarily oxidized to an aldehyde in situ, which then reacts with the amine to form an imine. The subsequent reduction of the imine by the borrowed hydrogen regenerates the catalyst and yields the N-alkylated product. This catalytic process avoids the use of stoichiometric amounts of activating and reducing agents.

Acylation and Sulfonylation Reactions

The amino group of this compound can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are crucial for synthesizing a wide array of derivatives with potential biological activities.

Acylation is commonly achieved by reacting the amine with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. A documented example involves the reaction of this compound with di-tert-butyl dicarbonate (B1257347) in the presence of triethylamine (B128534) (TEA) in tetrahydrofuran (B95107) (THF) to afford the Boc-protected amine. google.com This transformation highlights the utility of acylation for installing protecting groups.

Sulfonylation follows a similar pathway, typically employing sulfonyl chlorides in the presence of a base. These reactions convert the primary amine into a sulfonamide, a functional group prevalent in many pharmaceutical compounds.

Table 1: Examples of Acylation Reactions at the Amino Group

| Reactant | Reagent | Base | Solvent | Conditions | Product | Reference |

| This compound | Di-tert-butyl dicarbonate | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room temperature, overnight | Boc-protected amine | google.com |

Derivatization for Enhanced Reactivity and Analysis

To facilitate analysis or modulate reactivity, the amino group can be derivatized. Chemical derivatization can introduce a specific element or tag, making the molecule more amenable to certain analytical techniques. rsc.org For instance, derivatizing the amino group with a reagent like 4-iodobenzoyl chloride introduces an iodine atom, which can be detected with high sensitivity by techniques such as HPLC-ICP-MS (High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry). rsc.org This approach is valuable for quantitative metabolite profiling. rsc.org

Furthermore, derivatization can be used to protect the amino group during reactions at other sites on the molecule. The installation of protecting groups like Boc (tert-butyloxycarbonyl), as mentioned previously, prevents unwanted side reactions of the nucleophilic amine. google.com

Reactivity of the Methyl Group

The methyl group at the C6 position, while generally less reactive than the amino group, can undergo functionalization through oxidation or condensation reactions, providing another avenue for structural modification.

Functionalization via Benzylic Oxidation

The methyl group on the pyridine ring is susceptible to oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can convert the methyl group into a carboxylic acid. This transformation is a common strategy in the synthesis of pyridine carboxylic acid derivatives. For instance, the oxidation of the related 2-methyl-4-bromopyridine to 4-bromo-2-carboxylic acid pyridine is a known process. google.com This acid can then be further manipulated, for example, through a Hofmann degradation to yield an amino group, demonstrating a multi-step pathway to functionalize the pyridine ring. google.com

Table 2: Potential Oxidation Reactions of the Methyl Group

| Starting Material (Analogue) | Oxidizing Agent | Product (Analogue) | Reference |

| 2-Methyl-4-bromopyridine | Potassium Permanganate (KMnO4) | 4-Bromo-2-carboxylic acid pyridine | google.com |

Condensation Reactions

The methyl group of 2-amino-6-methylpyridine (B158447) and its derivatives can participate in condensation reactions. The protons of the methyl group are sufficiently acidic to be removed by a strong base, generating a nucleophilic carbanion. This carbanion can then react with electrophiles such as aldehydes or ketones. While specific examples for this compound are not explicitly detailed, the analogous reactivity of 2-aminopyridine suggests that it can undergo condensation with compounds like barbituric acids in a process resembling a Mannich-type reaction, particularly when mediated by a solvent like DMF. scielo.org.mx Such reactions lead to the formation of more complex heterocyclic systems. scielo.org.mx

Spectroscopic and Computational Investigations of 4 Bromo 6 Methylpyridin 2 Amine

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While commercial listings for 4-Bromo-6-methylpyridin-2-amine mention the availability of ¹H and ¹³C NMR spectra, the specific chemical shifts (δ), coupling constants (J), and signal multiplicities have not been published in accessible literature. chemicalbook.com Therefore, a detailed analysis and the creation of a data table for its NMR characteristics are not possible at this time.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides information on the functional groups and vibrational modes of a molecule. The presence of an amino group, a methyl group, and the bromo-substituted pyridine (B92270) ring in this compound would be expected to give rise to characteristic absorption bands. However, specific experimental FTIR data, including the wavenumbers (cm⁻¹) and assignments of these vibrations, are not available in published scientific papers. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, providing insight into its conjugation and electronic structure. A literature search did not yield any specific studies detailing the UV-Vis absorption maxima (λmax) for this compound in various solvents.

Electron Spin Resonance (ESR) Spectroscopy in Complex Studies

Electron Spin Resonance (ESR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals or paramagnetic metal complexes. There are no available research articles detailing the use of ESR spectroscopy to investigate complexes of this compound.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. To date, the crystal structure of this compound has not been reported in the scientific literature. Consequently, no crystallographic data can be presented.

Computational Chemistry Studies

Computational chemistry employs theoretical models to predict molecular structures, energies, and spectroscopic properties. wikipedia.org A thorough search for computational studies, such as those using Density Functional Theory (DFT) or other ab initio methods, specifically on this compound, did not yield any relevant publications. While PubChem provides some computed properties such as molecular weight and XLogP, these are not part of a comprehensive computational investigation. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) serves as a powerful computational tool for predicting the electronic structure and equilibrium geometry of molecules. By approximating the complex many-electron problem to a more manageable one based on the electron density, DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate descriptions of molecular properties.

For this compound, DFT calculations would be employed to optimize the molecular geometry, determining key parameters such as bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the atoms in the molecule's most stable energetic state.

Table 1: Predicted Molecular Geometry of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-N (ring) | ~1.34 - 1.38 Å | |

| C-C (ring) | ~1.39 - 1.40 Å | |

| C-N (amine) | ~1.37 Å | |

| N-H | ~1.01 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | N-C-C (ring) | ~120° - 124° |

| C-C-C (ring) | ~117° - 120° | |

| C-N-C (ring) | ~118° | |

| H-N-H (amine) | ~115° | |

| Dihedral Angle | C-C-N-H (amine) | ~0° or ~180° |

Conformational Analysis and Potential Energy Surfaces

The presence of the amino and methyl groups, which can rotate relative to the pyridine ring, suggests the possibility of different conformers for this compound. A potential energy surface (PES) scan would be conducted to explore the conformational landscape. This involves systematically varying specific dihedral angles, such as the one defining the orientation of the amino group, and calculating the energy at each step. The resulting PES plot would identify the global minimum energy conformer (the most stable structure) and any local minima (less stable conformers), as well as the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity. For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine ring, while the LUMO would likely be distributed over the pyridine ring and the carbon-bromine bond.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative)

| Parameter | Predicted Value |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis for this compound would quantify the hybridization of the atomic orbitals involved in bonding and reveal important hyperconjugative interactions. For instance, it could show the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the pyridine ring, which contributes to the stability of the molecule.

Table 3: Illustrative Natural Bond Orbital (NBO) Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N(amine) | π(C-C) (ring) | High |

| π(C=C) (ring) | π(C=N) (ring) | Moderate |

| σ(C-H) (methyl) | σ*(C-C) (ring) | Low |

Prediction of Vibrational Spectra and Comparison with Experimental Data

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. The frequencies and intensities of the vibrational modes are determined from the second derivatives of the energy with respect to the atomic positions. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model. The vibrational modes would correspond to specific motions of the atoms, such as N-H stretching of the amine group, C-Br stretching, and various ring breathing and deformation modes. A good agreement between the calculated and experimental spectra would confirm that the computed geometry corresponds to the actual structure of the molecule.

Table 4: Illustrative Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 | ~3480 |

| N-H Symmetric Stretch | ~3400 | ~3385 |

| C-H Stretch (Aromatic) | ~3100 | ~3080 |

| C-N Stretch (Ring) | ~1600 | ~1590 |

| C-Br Stretch | ~650 | ~640 |

Applications of 4 Bromo 6 Methylpyridin 2 Amine As a Synthetic Intermediate

Utilization in Pharmaceutical Development

The application of 4-Bromo-6-methylpyridin-2-amine spans several therapeutic areas, underscoring its importance in drug discovery and development. Its utility as a starting material for the synthesis of compounds with potential anti-cancer, anti-inflammatory, anti-viral, and anti-tuberculosis properties is of significant interest to the pharmaceutical industry.

This compound serves as a key intermediate in the synthesis of potential anti-cancer drugs. The bromo-methyl-aminopyridine scaffold is a recurring motif in the design of kinase inhibitors, a class of targeted cancer therapies. For instance, this compound is a valuable building block for the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, which are being investigated for their therapeutic potential in various cancers.

The synthesis of such inhibitors often involves a Suzuki-Miyaura cross-coupling reaction, where the bromine atom of this compound is replaced with an aryl or heteroaryl group. This is a powerful method for creating carbon-carbon bonds and introducing molecular diversity. The resulting bi-aryl structures are often crucial for binding to the active site of the target enzyme.

Table 1: Examples of Anti-Cancer Agents Derived from Pyridine (B92270) Scaffolds

| Compound Class | Target | Synthetic Approach | Significance |

| Pyrimidine Derivatives | CDK4/6 | Nucleophilic substitution of a brominated pyridine precursor | Development of orally bioavailable and selective inhibitors for cell cycle control in cancer. mdpi.com |

| Imidazo[4,5-b]pyridines | Various Kinases | Condensation followed by Suzuki cross-coupling | Creation of purine (B94841) bioisosteres with potential for selective inhibition of cancer-related kinases. |

| 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs | Not Specified | Substitution reactions on a 4-chloro precursor | Discovery of novel scaffolds with potent cytotoxic activity against various human tumor cell lines. |

The development of novel anti-inflammatory agents is another area where this compound finds application. It is a known precursor for the synthesis of inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. Overproduction of nitric oxide by iNOS is associated with various inflammatory conditions, and selective inhibition of this enzyme is a promising therapeutic strategy.

The synthesis of iNOS inhibitors from this compound can involve the modification of the amine group or substitution at the bromine position to optimize potency and selectivity. The related compound, 2-amino-4-methylpyridine, has been shown to be a potent non-selective NOS inhibitor, and the introduction of substituents at the 6-position can enhance selectivity for iNOS. nih.gov

While direct evidence for the use of this compound in the synthesis of marketed anti-viral drugs is not abundant, its structural motifs are present in several classes of anti-HIV agents. The pyridine ring is a key component of many non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors. mdpi.comresearchgate.netnih.gov

For example, the synthesis of certain CXCR4 antagonists, which are a class of anti-HIV agents, utilizes brominated pyridine derivatives as starting materials. nih.gov The bromo-substituent allows for the introduction of various side chains that are crucial for the compound's interaction with the receptor. Given the established synthetic routes for modifying brominated pyridines, this compound represents a potential starting material for the development of novel anti-HIV scaffolds.

The search for new anti-tuberculosis drugs is a global health priority due to the rise of drug-resistant strains of Mycobacterium tuberculosis. While the direct application of this compound in the synthesis of current anti-tuberculosis drugs is not well-documented in publicly available literature, the development of novel agents often involves the exploration of diverse heterocyclic scaffolds. Pyridine-containing compounds have been investigated as potential anti-tuberculosis agents, targeting enzymes such as MmpL3. nih.gov The versatility of this compound makes it a candidate for the synthesis of new libraries of compounds for screening against M. tuberculosis.

Beyond the specific therapeutic areas mentioned above, this compound is a valuable scaffold for the broader development of enzyme inhibitors and receptor ligands. Its utility in this context stems from its ability to be readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).

The bromine atom can be used as a handle for various coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce a wide range of substituents. The amine group can be derivatized to form amides, sulfonamides, or ureas, which can act as hydrogen bond donors and acceptors, crucial for molecular recognition at the active site of an enzyme or the binding pocket of a receptor.

Table 2: Potential Enzyme and Receptor Targets

| Target Class | Example | Rationale for using this compound |

| Kinases | PRMT5, CDK4/6 | The pyridine scaffold is a common feature in kinase inhibitors, and the bromo-substituent allows for the introduction of specificity-determining groups. |

| Synthases | iNOS | The aminopyridine core is a known inhibitor, and modifications can enhance potency and selectivity. |

| G-protein coupled receptors | CXCR4 | The bromo-aminopyridine scaffold can be elaborated to mimic the structure of known ligands. |

This compound is an excellent starting material for the synthesis of fused heterocyclic systems, such as pyridinones and imidazo[1,2-a]pyridines. These scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent occurrence in biologically active compounds.

Pyridinones: Pyridinone derivatives can be synthesized from 2-aminopyridines through various cyclization reactions. These compounds have shown a wide range of biological activities, including anti-HIV, anti-cancer, and anti-inflammatory properties. The synthesis of pyridinones from this compound would allow for the introduction of the bromo and methyl substituents into the final product, which could be further modified to optimize biological activity.

Imidazo[1,2-a]pyridines: The reaction of 2-aminopyridines with α-haloketones is a classical and efficient method for the synthesis of imidazo[1,2-a]pyridines. This reaction, known as the Tschitschibabin reaction, can be applied to this compound to produce a variety of substituted imidazo[1,2-a]pyridines. These compounds are known to possess a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Investigation into the Magnetic Properties and Coordination Chemistry of this compound and its Metal Complexes

The field of coordination chemistry extensively investigates how the structure of a ligand influences the magnetic and electronic properties of the resulting metal complexes. The compound this compound presents as a compelling ligand for study due to its unique electronic and steric characteristics. The presence of an amino group, a methyl group, and a bromine atom on the pyridine ring offers multiple coordination possibilities and the potential for interesting magnetic phenomena. However, a comprehensive review of available scientific literature reveals a significant gap in the experimental study of its coordination complexes, particularly concerning their magnetic properties and detailed structural analysis.

For instance, research on copper(II) complexes with other bromo-substituted pyridines has revealed the formation of both mononuclear and polynuclear species, with magnetic susceptibility measurements indicating weak to strong magnetic interactions between the metal centers, mediated by the ligands or bridging anions. acs.org The geometry around the metal ion, which can vary from square planar to distorted octahedral, is a critical determinant of these magnetic properties. researchgate.net

In the absence of specific experimental data for complexes of this compound, a detailed analysis of its potential coordination behavior and resulting magnetic properties remains speculative. Theoretical and computational studies could offer initial insights into the expected electronic structure and magnetic moments of its hypothetical complexes with various transition metals. Such studies would be invaluable in guiding future synthetic efforts and experimental characterizations.

The synthesis and characterization of metal complexes with this compound would be a valuable contribution to the field of coordination chemistry. Single-crystal X-ray diffraction studies would be essential to elucidate the precise coordination modes of the ligand and the geometry around the metal centers. Subsequent magnetic susceptibility measurements over a range of temperatures would then allow for the determination of the nature and strength of any magnetic interactions.

Advanced Analytical Techniques for 4 Bromo 6 Methylpyridin 2 Amine and Its Derivatives

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are fundamental in the separation and analysis of 4-Bromo-6-methylpyridin-2-amine from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most powerful and commonly utilized methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the purity assessment and quantification of pyridine (B92270) derivatives like this compound. The hydrophilic nature of many pyridine compounds can present challenges, often necessitating specialized columns or mobile phase modifiers to achieve optimal separation and peak shape. helixchrom.comhelixchrom.com

Reversed-phase HPLC (RP-HPLC) is frequently the method of choice. The use of modern core-shell or mixed-mode columns can provide a unique combination of selectivity, speed, and efficiency for analyzing basic compounds such as aminopyridines. helixchrom.com For instance, mixed-mode columns that combine reversed-phase and ion-exchange characteristics can retain and separate hydrophilic bases without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS) detection. helixchrom.com

The mobile phase composition is critical. A typical mobile phase consists of an aqueous component (often with a buffer like formic acid, acetic acid, or sulfuric acid to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to separate compounds with a range of polarities. Detection is most commonly performed using UV spectrophotometry, as the pyridine ring is a strong chromophore, or coupled with a mass spectrometer for greater specificity. sielc.comijsrst.com

Table 1: Illustrative HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Column | Mixed-Mode Core-Shell C18 (e.g., Amaze HD, Primesep 100) | Provides excellent peak shape and retention for polar basic compounds without ion-pairing reagents. helixchrom.comsielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid or Sulfuric Acid | Acidic modifier protonates the amine, improving solubility and interaction with the stationary phase. helixchrom.comsielc.com |

| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH) | Organic solvent to elute compounds from the reversed-phase column. |

| Gradient | Isocratic or Gradient (e.g., 5% to 95% B over 20 min) | Gradient elution allows for the separation of complex mixtures with varying polarities. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at 250-260 nm or Mass Spectrometry (MS) | Pyridine ring provides strong UV absorbance; MS offers mass confirmation. sielc.com |

| Internal Standard | Phenacetin or similar neutral, stable compound | Used for accurate quantification by correcting for injection volume variations. ptfarm.pl |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. youtube.comkhanacademy.org In the synthesis of derivatives of this compound, TLC allows a chemist to quickly visualize the consumption of starting materials and the formation of products. youtube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) at various time intervals. youtube.com Alongside the reaction mixture, spots of the pure starting material (e.g., this compound) and the expected product are applied as controls. The plate is then developed in a chamber containing an appropriate mobile phase (eluent), a solvent system that will separate the components based on their polarity. khanacademy.org

After development, the plate is visualized, commonly under UV light (at 254 nm or 366 nm), which reveals the separated spots corresponding to different compounds. mdpi.com The relative positions of the spots, characterized by their retention factor (Rf) values, indicate the progress of the reaction. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will intensify. youtube.com The appearance of new spots can indicate the formation of byproducts.

Table 2: Hypothetical TLC Monitoring of a Reaction

| Compound | Rf Value (Ethyl Acetate (B1210297)/Hexane 1:1) | Observation at T=0 | Observation at T=2h | Observation at T=4h (Completion) |

|---|---|---|---|---|

| Reactant (this compound) | 0.40 | Intense Spot | Faint Spot | No Spot |

| Product | 0.65 | No Spot | Intense Spot | Intense Spot |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation, it provides unparalleled specificity and sensitivity for the identification and structural elucidation of this compound and its derivatives.

TLC/Mass Spectrometry (TLC/MS) for Direct Sample Analysis

To gain structural information from spots separated by TLC, direct coupling to a mass spectrometer offers a rapid and efficient workflow. researchgate.net This technique, known as TLC/MS, avoids the need for manual scraping and extraction of spots. One common interface involves a device that elutes the compound directly from the TLC spot into the ion source of the mass spectrometer. researchgate.net

The process typically involves aligning the TLC plate so that a solvent can be delivered to the spot of interest, extracting the analyte. The resulting solution is then transferred directly into an atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net The mass spectrometer then provides the mass spectrum of the compound contained within the TLC spot, confirming its identity or revealing the mass of an unknown product or impurity. researchgate.net This is particularly useful for quickly identifying which spot in a reaction mixture corresponds to the desired product. researchgate.net Another approach involves Direct Analysis in Real Time (DART) mass spectrometry, where the TLC plate is placed at the DART source and a heated gas desorbs and ionizes the analytes directly from the surface for MS analysis. core.ac.uk

Liquid Chromatography-Electrospray Ionization-Orbitrap Mass Spectrometry (LC-ESI-Orbitrap MS) for High-Resolution Profiling

For the most demanding analytical challenges, such as profiling complex mixtures or identifying unknown metabolites, the combination of Ultra-High-Performance Liquid Chromatography (UHPLC) with ESI and a high-resolution mass analyzer like the Orbitrap is the gold standard. researchgate.netmdpi.com

This technique provides exceptionally accurate mass measurements (typically with errors < 5 ppm), which allows for the confident determination of the elemental formula of a compound. mdpi.com An Orbitrap mass spectrometer can achieve very high resolving power (often >70,000), which is the ability to distinguish between two peaks of very similar m/z. mdpi.comnih.gov This is critical for separating the analyte signal from matrix interferences and for resolving isobaric compounds (molecules with the same nominal mass but different elemental compositions).

In a typical analysis, the sample is first separated by UHPLC. The eluent is then introduced into the ESI source, where the analytes are ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode. These ions are then analyzed by the Orbitrap. Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) experiments can be performed, where a specific ion is selected, fragmented, and its fragment ions are analyzed. The resulting fragmentation pattern provides a structural fingerprint that is invaluable for identifying the molecule. mdpi.commdpi.com

Table 3: Hypothetical High-Resolution Mass Data for this compound

| Ion Species | Elemental Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₆H₈BrN₂⁺ | 186.98685 | 186.98679 | -0.32 |

| [M+Na]⁺ | C₆H₇BrN₂Na⁺ | 208.96880 | 208.96872 | -0.38 |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. mdpi.comcancer.gov For this compound, the primary amino group is an ideal target for derivatization to enhance detection sensitivity or alter its chromatographic behavior. rsc.orgnih.gov

The goals of derivatization include:

Improving Chromatographic Properties: Increasing the volatility of the analyte for gas chromatography (GC) analysis, or modifying its polarity for better separation in LC.

Enhancing Sensitivity: Introducing a chromophore for stronger UV absorption, a fluorophore for fluorescence detection, or an element that can be detected with high sensitivity by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). rsc.org

Increasing Specificity: Creating a derivative with a unique mass or fragmentation pattern for highly specific detection by mass spectrometry. nih.gov

For example, reacting the amino group with dansyl chloride introduces a highly fluorescent tag, allowing for trace-level detection by HPLC with a fluorescence detector. nih.gov Another strategy involves using a reagent like 4-iodobenzoyl chloride, which tags the molecule with an iodine atom. rsc.org This allows for extremely sensitive quantification using HPLC-ICP-MS, a technique that measures the elemental composition of the eluting peaks. rsc.org For mass spectrometry, derivatization can be used to create a more stable ion or to direct fragmentation in a predictable way, aiding in structural confirmation. nih.gov

Table 4: Derivatization Reagents for the Amino Group of this compound

| Derivatizing Reagent | Reaction Target | Analytical Advantage | Detection Method |

|---|---|---|---|

| Dansyl Chloride | Primary Amine | Introduces a fluorophore | HPLC-Fluorescence |

| 4-Iodobenzoyl Chloride | Primary Amine | Introduces an easily ionizable, heavy element tag rsc.org | HPLC-ICP-MS rsc.org |

| 4-Hydroxy-3-methoxycinnamaldehyde (CA) | Primary Amine | Forms a stable Schiff base, improves ionization nih.gov | MALDI Imaging MS, LC-MS nih.gov |

| Alkyl Chloroformates | Primary Amine | Creates a less polar, more volatile derivative | GC-MS |

| Silylating Agents (e.g., BSTFA) | Primary Amine | Increases volatility and thermal stability | GC-MS |

Pre-column Derivatization for LC-MS Applications

Pre-column derivatization is a strategic approach to modify an analyte before its introduction into the LC-MS system. The primary goal is to attach a chemical tag to the analyte to improve its chromatographic behavior, increase its ionization efficiency, and enhance the sensitivity and selectivity of the analysis. mdpi.comthermofisher.com For this compound, the primary amine group is the principal target for derivatization.

Derivatization can significantly improve the performance of LC-MS analysis for amine-containing compounds. By converting the polar amine group into a less polar, more hydrophobic derivative, retention on reversed-phase columns is improved. mdpi.com Furthermore, the addition of a permanently charged or easily ionizable group can substantially boost the signal intensity in the mass spectrometer. mdpi.comresearchgate.net

Several reagents are available for the derivatization of primary amines. The choice of reagent depends on the specific analytical goals, such as the desired chromatographic conditions and the ionization mode (positive or negative) of the mass spectrometer. nih.gov A comparative study of various amine-derivatizing agents found that Dansyl-Cl is highly versatile, yielding fluorescent products with high ionization efficiency, while Fmoc-Cl is also effective, particularly for analyses under highly acidic chromatographic conditions. nih.gov Reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) have been developed specifically for the rapid analysis of amines and amino acids, reacting under mild conditions to produce stable derivatives suitable for LC-MS/MS. researchgate.net

Table 1: Common Pre-column Derivatization Reagents for Primary Amines in LC-MS

| Derivatization Reagent | Abbreviation | Target Functional Group | Key Advantages for LC-MS |

| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Dansyl-Cl | Primary & Secondary Amines | High ionization efficiency, fluorescent tag. nih.gov |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | Forms stable derivatives, suitable for acidic conditions. thermofisher.comnih.gov |

| o-Phthalaldehyde (B127526) | OPA | Primary Amines (in presence of a thiol) | Rapid reaction, forms fluorescent derivatives. thermofisher.comnih.gov |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | Useful in clinical chemistry applications. nih.gov |

| 3-aminopyridyl-N-hydroxysuccinimidyl carbamate | APDS | Amino Groups | Rapid derivatization under mild conditions, high ionization efficiency. researchgate.net |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Amino Groups | Improves chromatographic properties and ionization efficiency. mdpi.comnih.gov |

The derivatization of this compound with one of these reagents would proceed by reaction with the exocyclic primary amine. For example, using Dansyl-Cl would yield a sulfonamide derivative, which is significantly more hydrophobic and readily forms a protonated molecule [M+H]⁺ in positive mode electrospray ionization (ESI), leading to enhanced detection limits.

Functional Group Specific Derivatization for Targeted Analysis

Targeted analysis, particularly using tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM), requires that the derivatization reaction be highly specific and reproducible. Functional group specific derivatization ensures that the reagent reacts selectively with the intended functional group—in the case of this compound, the primary amine—to form a single, stable product. researchgate.net This specificity is crucial for accurate quantification as it prevents the formation of multiple derivative products that could complicate analysis. iu.edu

Reagents are often designed to react under specific conditions that favor the modification of one functional group over others. researchgate.net For instance, o-phthalaldehyde (OPA) reacts specifically with primary amines in the presence of a nucleophilic thiol, such as 3-mercaptopropionic acid, to form a stable isoindole derivative. thermofisher.com This reaction is highly specific and will not occur with the pyridine ring nitrogen of this compound, ensuring that derivatization is directed solely to the amine group.

Similarly, N-hydroxysuccinimide (NHS) ester-based reagents like APDS and AQC are highly specific for primary amino groups under mild pH conditions (typically pH 8-9). mdpi.comresearchgate.net The NHS ester reacts with the nucleophilic amine to form a stable amide bond, releasing the N-hydroxysuccinimide byproduct. The resulting derivative of this compound incorporates the properties of the tag, such as the pyridyl group from APDS, which is designed to have a high ionization efficiency, facilitating highly sensitive detection. researchgate.net

Table 2: Research Findings on Amine-Specific Derivatization for Targeted LC-MS

| Derivatization Reagent | Reaction Specificity & Conditions | Application in Targeted Analysis | Research Finding |

| Dansyl-Cl | Reacts with primary amines under basic pH conditions. | Generates derivatives with high ionization efficiency, suitable for MRM assays. | A versatile reagent for metabolomics, enabling quantification of amine-containing metabolites. nih.gov |

| OPA/thiol | Highly specific for primary amines; reaction is rapid at room temperature. | Used for automated pre-column derivatization for quantifying primary aliphatic amines. thermofisher.com | The instability of OPA adducts sometimes necessitates automated on-line derivatization for reproducible results. nih.gov |

| AQC | Specifically targets amino groups via an NHS ester linkage under buffered, slightly basic conditions. | Enables targeted amino acid analysis with improved detection sensitivity and chromatographic resolution. mdpi.com | The combination of AQC derivatization with UPLC-ESI-MS/MS provides a robust platform for targeted analysis in complex biological samples. mdpi.comnih.gov |

| APDS | Reacts with N-terminal amino groups through its N-hydroxysuccinimide ester at pH 8.8. | Developed for rapid, high-speed analysis of amines and amino acids in biological fluids. | Allows for the measurement of over 100 different amino-containing analytes within a 10-minute run time. researchgate.net |

For the targeted analysis of this compound, a method employing a specific derivatizing agent like AQC or APDS would be developed. The reaction conditions would be optimized to ensure complete derivatization. Following derivatization, the resulting tagged molecule would be analyzed by LC-MS/MS. The mass spectrometer would be set to monitor a specific precursor-to-product ion transition for the derivatized analyte, providing a high degree of selectivity and sensitivity for its quantification in complex mixtures.

Mechanistic and Theoretical Studies on Reactions Involving 4 Bromo 6 Methylpyridin 2 Amine

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step pathway of a chemical reaction is crucial for optimizing reaction conditions, predicting product formation, and designing novel transformations. For reactions involving 4-Bromo-6-methylpyridin-2-amine, particularly palladium-catalyzed cross-coupling reactions which are common for aryl halides, computational chemistry offers a powerful lens to visualize and analyze the intricate details of the reaction mechanism.

Computational Modeling of Reaction Pathways

Computational modeling, primarily using Density Functional Theory (DFT), allows for the mapping of the potential energy surface of a reaction. This provides a detailed narrative of the transformation from reactants to products. A prime example is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govrsc.org For a substrate like this compound, the catalytic cycle of the Suzuki-Miyaura reaction can be computationally modeled. This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

DFT calculations can elucidate the energetics of each step. For instance, the oxidative addition of the C-Br bond of this compound to a Pd(0) complex is the initial and often rate-determining step. Computational models can predict the activation energy for this step, providing insights into the reaction kinetics. mdpi.com The choice of phosphine (B1218219) ligands on the palladium catalyst significantly influences the reaction's efficiency, and computational modeling can help in the rational design of these ligands by predicting their electronic and steric effects on the catalytic cycle. nih.gov

A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine, a regioisomer of the title compound, utilized DFT to investigate the reaction, highlighting the utility of these computational methods for understanding the reactivity of such systems. nih.govresearchgate.net

Table 1: Hypothetical Energy Profile for a Suzuki-Miyaura Coupling Reaction

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0)L2 | 0.0 |

| Oxidative Addition TS | [L2Pd(C6H6BrN2)]‡ | +15.2 |

| Oxidative Addition Product | L2Pd(II)(C6H6N2)Br | -5.7 |

| Transmetalation TS | [L2Pd(II)(C6H6N2)(B(OR)2R')]‡ | +12.8 |

| Transmetalation Product | L2Pd(II)(C6H6N2)R' | -10.3 |

| Reductive Elimination TS | [L2Pd(II)(C6H6N2R')]‡ | +20.5 |

| Products | 2-Amino-6-methyl-4-R'-pyridine + Pd(0)L2 | -25.0 |

Note: This table represents a hypothetical energy profile to illustrate the type of data generated from computational modeling. Actual values would require specific DFT calculations.

Investigation of Transition States and Intermediates

The fleeting existence of transition states and reactive intermediates makes their experimental characterization challenging. Computational chemistry provides a means to "capture" and analyze these transient species. For reactions involving this compound, DFT calculations can determine the geometry, energy, and vibrational frequencies of transition states. youtube.commdpi.com The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state, confirming that it connects the correct reactants and products. mdpi.com This detailed understanding of the transition state structure can reveal crucial information about the factors controlling the reaction's selectivity and rate.

For instance, in a nucleophilic aromatic substitution reaction on this compound, computational modeling could identify the Meisenheimer complex as a key intermediate and determine the structure and energy of the transition states leading to and from this intermediate.

Structure-Activity Relationship (SAR) Studies of Derivatives

Once a lead compound with some biological activity is identified, SAR studies are conducted to understand how modifications to its structure affect its activity. In silico methods are increasingly used to guide these studies, saving time and resources.

In Silico Prediction of Biological Activity (e.g., ADMET properties)

Before synthesizing a library of derivatives of this compound, their potential for drug-likeness can be assessed computationally. This involves the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.govsciforum.netroyalsocietypublishing.org Various computational models, often based on large datasets of experimental data, can predict properties such as:

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Renal clearance.

Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.

Table 2: Predicted ADMET Properties for Hypothetical Derivatives of this compound

| Derivative | Modification | Predicted HIA (%) | Predicted BBB Permeability | Predicted CYP2D6 Inhibition |

|---|---|---|---|---|

| A | R = H | 92.5 | High | Non-inhibitor |

| B | R = COOH | 75.1 | Low | Non-inhibitor |

| C | R = Phenyl | 88.9 | High | Inhibitor |

| D | R = CF3 | 95.3 | High | Non-inhibitor |

Note: This table is illustrative. R refers to a hypothetical modification at the amino group.